5-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}-1h-1,2,4-Triazole-3-Sulfonamide
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Overview
Description
5-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}-1H-1,2,4-TRIAZOLE-3-SULFONAMIDE is a complex organic compound that features a variety of functional groups, including a thienyl group, a morpholine ring, and a triazole ring
Preparation Methods
The synthesis of 5-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}-1H-1,2,4-TRIAZOLE-3-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thienyl intermediate: The thienyl group is introduced through a halogenation reaction, where thiophene is chlorinated to form 5-chlorothiophene.
Construction of the morpholine ring: The morpholine ring is synthesized through a cyclization reaction involving an amine and an epoxide.
Assembly of the triazole ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne.
Final coupling: The various intermediates are coupled together under specific reaction conditions to form the final compound.
Chemical Reactions Analysis
5-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}-1H-1,2,4-TRIAZOLE-3-SULFONAMIDE undergoes several types of chemical reactions:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}-1H-1,2,4-TRIAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5-(5-CHLORO-2-THIENYL)-N-{(3S)-1-[(1S)-1-METHYL-2-MORPHOLIN-4-YL-2-OXOETHYL]-2-OXOPYRROLIDIN-3-YL}-1H-1,2,4-TRIAZOLE-3-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-2-thienyl derivatives: These compounds share the thienyl group but differ in other functional groups.
Morpholine-containing compounds: These compounds contain the morpholine ring but may lack the triazole or thienyl groups.
Triazole-based compounds: These compounds feature the triazole ring but differ in other structural aspects.
Properties
Molecular Formula |
C17H21ClN6O5S2 |
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Molecular Weight |
489.0 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-morpholin-4-yl-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C17H21ClN6O5S2/c1-10(15(25)23-6-8-29-9-7-23)24-5-4-11(16(24)26)22-31(27,28)17-19-14(20-21-17)12-2-3-13(18)30-12/h2-3,10-11,22H,4-9H2,1H3,(H,19,20,21)/t10-,11-/m0/s1 |
InChI Key |
FKCQUVAGEOSYRU-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCOCC1)N2CC[C@@H](C2=O)NS(=O)(=O)C3=NC(=NN3)C4=CC=C(S4)Cl |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C3=NC(=NN3)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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